molecular formula C21H23N3O6 B10983696 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide

カタログ番号: B10983696
分子量: 413.4 g/mol
InChIキー: VLPPRFWMSLYOTH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

特性

分子式

C21H23N3O6

分子量

413.4 g/mol

IUPAC名

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide

InChI

InChI=1S/C21H23N3O6/c1-27-16-6-4-5-7-17(16)30-9-8-22-20(25)12-24-13-23-15-11-19(29-3)18(28-2)10-14(15)21(24)26/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,22,25)

InChIキー

VLPPRFWMSLYOTH-UHFFFAOYSA-N

正規SMILES

COC1=CC=CC=C1OCCNC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC

製品の起源

United States

準備方法

Large-Scale Synthesis

  • Patented methodology :

    • Batch size : Up to 500 kg using controlled addition rates.

    • Impurity control : Gradual reagent addition over 4–6 hours reduces byproducts like di-alkylated species.

    • Crystallization : Crude product is triturated with acetone and recrystallized from DMAC/heptane.

Property Value Method
Melting Point 210–215°CDifferential Scanning Calorimetry
IR (KBr) 1666 cm⁻¹ (C=O), 1560 cm⁻¹ (C=N)FT-IR
¹H NMR (400 MHz, DMSO-d₆) δ 3.85 (s, 6H, OCH₃), δ 4.25 (t, 2H, CH₂)Nuclear Magnetic Resonance
MS (ESI) m/z 455.2 [M+H]⁺Mass Spectrometry

Challenges and Mitigation Strategies

  • Amine availability :

    • 2-(2-Methoxyphenoxy)ethylamine may require custom synthesis via Williamson ether synthesis (2-methoxyphenol + 2-chloroethylamine).

  • Byproduct formation :

    • Di-alkylation : Controlled stoichiometry (amine excess) suppresses this.

    • Hydrolysis : Anhydrous conditions and molecular sieves prevent chloroacetamide degradation.

Industrial Applicability

The methodology is scalable for pharmaceutical production, with patents demonstrating kilogram-scale synthesis. Key considerations include:

  • Cost efficiency : DMF recovery systems reduce solvent expenses.

  • Regulatory compliance : Residual solvent levels (e.g., DMF ≤ 880 ppm) adhere to ICH guidelines .

化学反応の分析

科学研究の応用

2-(6,7-ジメトキシ-4-オキソキナゾリン-3(4H)-イル)-N-[2-(2-メトキシフェノキシ)エチル]アセトアミドは、いくつかの科学研究の用途があります。

科学的研究の応用

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been shown to inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
    • A study highlighted its effectiveness against breast cancer cells, demonstrating a dose-dependent response in cell viability assays.
  • Antimicrobial Properties
    • Quinazoline derivatives, including this compound, have been evaluated for antimicrobial activity against various pathogens. Preliminary results suggest efficacy against Gram-positive and Gram-negative bacteria.
    • The compound's structure allows it to interact with bacterial enzymes, disrupting their function and leading to bacterial cell death.
  • Anti-inflammatory Effects
    • There is growing interest in the anti-inflammatory properties of quinazoline compounds. This particular compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Breast Cancer Inhibition
    • A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound led to a significant reduction in cell proliferation and induced apoptosis through caspase activation.
  • Antibacterial Testing
    • In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a new antimicrobial agent.

作用機序

類似の化合物との比較

2-(6,7-ジメトキシ-4-オキソキナゾリン-3(4H)-イル)-N-[2-(2-メトキシフェノキシ)エチル]アセトアミドに類似する化合物には、以下が含まれます。

2-(6,7-ジメトキシ-4-オキソキナゾリン-3(4H)-イル)-N-[2-(2-メトキシフェノキシ)エチル]アセトアミドのユニークさは、その特定の官能基にあり、これはユニークな結合特性と治療の可能性をもたらします。

類似化合物との比較

Comparison with Structural Analogues

Structural Modifications on the Quinazolinone Core

2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide
  • Structure: Chloro and methyl substituents at positions 6 and 2 of the quinazolinone, respectively, with a phenyl-acetamide side chain.
  • Activity: Demonstrated potent enoyl-acyl carrier protein reductase (InhA) inhibition (MIC = 1.56 µg/mL against M. tuberculosis) .
2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide (10a)
  • Synthesis: Prepared via refluxing 2-chloro-N-phenylacetamide with quinazolinone precursors .
  • Melting Point : 262–263°C .
  • Comparison : The absence of methoxy groups in 10a reduces polarity compared to the target compound, which could impact membrane permeability.

Variations in the Acetamide Side Chain

N-[2-(5-Fluoro-1H-indol-3-yl)ethyl] Derivative (CAS 1081124-32-4)
  • Structure: Features a 5-fluoroindole-ethyl group instead of 2-methoxyphenoxy ethyl.
  • Molecular Weight : 424.4 g/mol .
2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide
  • Molecular Formula : C₂₄H₂₁N₃O₄.
  • Molecular Weight : 415.44 g/mol .
  • Comparison: The para-methoxyphenoxy group in this analogue vs. ortho-methoxy in the target compound creates distinct spatial and electronic profiles, affecting receptor binding.

Physicochemical Properties

Compound Molecular Weight Key Substituents Melting Point (°C) Biological Activity
Target Compound 413.4 6,7-Dimethoxy, 2-methoxyphenoxyethyl Not reported Not explicitly stated
2-(6-Chloro-2-methyl-4-oxo-...) 343.8 6-Cl, 2-CH₃, N-phenyl Not reported Antitubercular (MIC = 1.56 µg/mL)
10a 295.3 2-CH₃, N-phenyl 262–263 Anticancer (synthesis focus)
N-[2-(5-Fluoroindol-3-yl)ethyl] 424.4 5-Fluoroindole-ethyl Not reported Not reported

生物活性

The compound 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide is a member of the quinazoline family, which has gained attention due to its diverse biological activities, including anti-cancer properties and enzyme inhibition. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N5O4C_{23}H_{25}N_{5}O_{4}, with a molecular weight of 435.5 g/mol . The structure includes a quinazoline core substituted with methoxy groups and an acetamide side chain, which is crucial for its biological activity.

The biological activity of quinazoline derivatives often involves interaction with various molecular targets. The proposed mechanisms for this compound include:

  • Histone Deacetylase (HDAC) Inhibition : Similar compounds have demonstrated significant inhibitory effects on HDAC enzymes, which play a critical role in cancer progression by regulating gene expression.
  • Apoptosis Induction : Studies have shown that quinazoline derivatives can induce apoptosis in cancer cells by triggering intrinsic pathways and cell cycle arrest.

In Vitro Studies

Research indicates that compounds similar to This compound exhibit potent cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In studies involving human cancer cell lines such as SW620 (colon), PC3 (prostate), and NCI-H23 (lung), compounds showed IC50 values ranging from 0.041 to 1.211 μM , indicating significant anti-cancer potential compared to standard treatments like suberoylanilide hydroxamic acid (SAHA) .
CompoundCell LineIC50 (μM)
10lSW6200.041
10mPC30.072
SAHANCI-H230.121

Mechanistic Insights

The mechanism of action was further elucidated through flow cytometry analysis, where it was found that the compound induced G2/M phase arrest in SW620 cells and promoted both early and late apoptosis . This suggests that the compound not only inhibits cell growth but also actively promotes programmed cell death in malignant cells.

Case Studies

Several studies have documented the efficacy of quinazoline derivatives in preclinical models:

  • Study on HDAC Inhibition : A series of 4-oxoquinazoline-based compounds were synthesized and evaluated for their HDAC inhibitory activity. Compounds with substitutions at specific positions exhibited enhanced potency, with some showing up to tenfold increased inhibition compared to others .
  • Cancer Cell Line Evaluation : In a comparative study, various derivatives were tested against multiple cancer cell lines, revealing that structural modifications significantly influenced their cytotoxicity profiles and selectivity towards specific HDAC isoforms .

Q & A

Q. Q1. What is the synthetic route for 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide, and what reaction conditions are critical?

Methodological Answer: The synthesis typically involves multi-step reactions:

Quinazolinone Core Formation : React 6,7-dimethoxy-3,4-dihydroquinazolin-4-one with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetamide side chain .

Side-Chain Functionalization : Couple the intermediate with 2-(2-methoxyphenoxy)ethylamine via nucleophilic substitution, using a polar aprotic solvent (e.g., DMF) and elevated temperatures (60–80°C) .

Purification : Employ column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (ethyl acetate/hexane) to achieve >95% purity .
Critical Conditions :

  • Strict anhydrous conditions to prevent hydrolysis of the chloroacetyl intermediate.
  • TLC monitoring (hexane:ethyl acetate 3:1) to track reaction progress .

Advanced Synthesis

Q. Q2. How can steric hindrance from methoxy groups impact synthesis yield, and what strategies mitigate this?

Methodological Answer: The 6,7-dimethoxy groups on the quinazolinone core may slow nucleophilic attack during side-chain coupling due to steric and electronic effects. Strategies include:

  • Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
  • Temperature Modulation : Prolong reaction time at moderate temperatures (50°C) to balance reactivity and side-product formation .
  • Microwave-Assisted Synthesis : Reduce reaction time by 60% while maintaining >85% yield, as demonstrated for analogous quinazolinones .

Basic Characterization

Q. Q3. Which analytical techniques are essential for structural confirmation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ 3.8–4.0 ppm), quinazolinone carbonyl (C=O, δ 165–170 ppm), and acetamide protons (N–H, δ 8.1–9.8 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1667 cm⁻¹) and aromatic C–O (1250–1300 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ ions matching the molecular formula (C₂₂H₂₅N₃O₇, exact mass 467.16 g/mol) .
  • HPLC Purity Check : Use a C18 column (MeCN:H₂O 70:30, 1 mL/min) with UV detection at 254 nm .

Advanced Characterization

Q. Q4. How can researchers resolve overlapping signals in the ¹H NMR spectrum of this compound?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Differentiate aromatic protons (δ 6.9–7.5 ppm) and assign coupling patterns (e.g., ortho vs. para substitution) .
  • Variable Temperature NMR : Reduce signal broadening caused by rotational restriction in the acetamide group by acquiring spectra at 50°C .
  • Deuterated Solvent Screening : Use DMSO-d₆ instead of CDCl₃ to shift exchangeable protons (e.g., N–H) downfield for clearer resolution .

Biological Activity (Basic)

Q. Q5. What biological targets are associated with 4-oxoquinazolin-3(4H)-yl acetamide derivatives?

Methodological Answer:

  • Enzyme Inhibition : Target enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis (IC₅₀ ~2–5 µM) and kinase enzymes (e.g., EGFR) .
  • Anticancer Screening : Use MTT assays on HeLa cells (72 hr exposure, IC₅₀ determination) .
  • Antimicrobial Testing : Perform broth microdilution (MIC) against S. aureus and E. coli .

Biological Activity (Advanced)

Q. Q6. How can in vitro assays be optimized to evaluate this compound’s selectivity for kinase targets?

Methodological Answer:

  • Kinase Profiling Panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target effects .
  • Cellular Target Engagement : Use NanoBRET assays to quantify target occupancy in live cells .
  • ATP-Competitive Binding : Perform kinetic assays (e.g., ADP-Glo™) to determine Kd values under varying ATP concentrations .

Mechanistic Studies (Basic)

Q. Q7. What structural features suggest potential interaction with DNA topoisomerase II?

Methodological Answer:

  • The planar quinazolinone core may intercalate DNA, while the methoxyphenoxyethyl chain could bind the enzyme’s minor groove .
  • Docking Studies : Align the compound with known topoisomerase inhibitors (e.g., etoposide) using AutoDock Vina .

Mechanistic Studies (Advanced)

Q. Q8. How can molecular dynamics (MD) simulations predict binding stability with InhA?

Methodological Answer:

  • System Preparation : Simulate the InhA-NADH-compound ternary complex in GROMACS (CHARMM36 force field) .
  • Binding Free Energy : Calculate ΔG using MM-PBSA over 100 ns trajectories, focusing on key residues (e.g., Tyr158, Lys165) .
  • Hydrogen Bond Analysis : Track interactions between the acetamide carbonyl and NADH’s ribose moiety .

Stability and Storage

Q. Q9. What storage conditions are recommended to prevent degradation?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to limit photodegradation .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .
  • Long-Term Stability : Confirm integrity via HPLC every 6 months .

Data Contradiction Analysis

Q. Q10. How should researchers address discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HepG2), serum concentrations (10% FBS), and incubation times .
  • Meta-Analysis : Apply the DerSimonian-Laird random-effects model to aggregate data from ≥5 independent studies .
  • Protease Interference Check : Pre-treat compounds with liver microsomes to rule out metabolic activation/inactivation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。